1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine
Overview
Description
1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of pharmacological properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Mechanism of Action
Target of Action
The compound contains an indole nucleus, which is a common structure in many bioactive compounds . Compounds with an indole nucleus are known to bind with high affinity to multiple receptors , which suggests that “1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine” may also interact with multiple targets.
Mode of Action
The exact mode of action would depend on the specific targets of the compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Indole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Indole derivatives are known to have diverse biological activities, suggesting that “this compound” may also have a wide range of effects .
Biochemical Analysis
Biochemical Properties
1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to multiple receptors, which can influence various biological activities . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active sites of enzymes or receptors.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles . Additionally, it may affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit the activity of specific enzymes by binding to their active sites and preventing substrate access . Alternatively, it can activate certain signaling pathways by binding to receptors and inducing conformational changes that trigger downstream signaling events.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions but may degrade under extreme conditions . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis rates.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against oxidative stress . At higher doses, it may induce toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage level.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability and activity within the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, it may be actively transported into cells via membrane transporters or bind to intracellular proteins that facilitate its distribution.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzyl chloride and indole.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of more environmentally friendly solvents and reagents is considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and halogenated indole compounds .
Scientific Research Applications
1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-indole: Similar in structure but lacks the methoxyphenyl group, resulting in different biological activities.
1-(4-Methoxyphenyl)-1H-indole: Similar but with the methoxy group at a different position, affecting its reactivity and applications.
1-(3,4-Dimethoxyphenyl)-1H-indole: Contains an additional methoxy group, leading to variations in its chemical and biological properties.
Uniqueness
1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]indol-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-19-15-4-2-3-12(9-15)11-18-8-7-13-5-6-14(17)10-16(13)18/h2-10H,11,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZXINMTFIJORQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=CC3=C2C=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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